molecular formula C8H5ClN2O B1592246 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 383875-59-0

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1592246
M. Wt: 180.59 g/mol
InChI Key: XZFBLEDAMKMVEG-UHFFFAOYSA-N
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Description

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 . It is stored under nitrogen at 4°C .


Synthesis Analysis

While specific synthesis methods for 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These methods could potentially be adapted for the synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.


Molecular Structure Analysis

The InChI code for 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is 1S/C8H5ClN2O/c9-6-1-7-8(11-3-6)5(4-12)2-10-7/h1-4,10H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has a boiling point of 372.5±37.0 C at 760 mmHg . It is stored under nitrogen at 4°C .

Scientific Research Applications

  • Synthesis of Chalcones and Dipyrazolopyridines : Novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes have been synthesized and further treated with acetophenones and hydrazine hydrate to afford chalcone analogues and dipyrazolo[3,4-b:4′,3′-e]pyridines (J. Quiroga et al., 2010).

  • Method for Synthesizing 6-Chloropyridine-3-carbaldehyde : A new method has been presented for synthesizing 6-chloropyridine-3-carbaldehyde in one step, which yields a high-purity product at a high yield (Lin Yuan-bin, 2007).

  • Building Blocks for 7-Azaindole Derivatives : The compound has been used as a versatile building block for the synthesis of 4-substituted 7-azaindole derivatives, reacting with phenolates and activated methylene nucleophiles (S. Figueroa‐Pérez et al., 2006).

  • Hydrogen-Bonded Assembly in Derivatives : A study on pyrazolo[3,4-b]pyridine derivatives, closely related to 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, revealed different types of hydrogen-bonded assemblies, demonstrating the compound's potential in forming complex molecular structures (J. Quiroga et al., 2012).

  • Synthesis of Fused Heterocycles : 1-Aryl-2-chloro-5-methoxy-1H-3-pyrrolecarbaldehyde, a related compound, has been used as synthons for fused heterocycles, particularly in the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives (H. A. A. El-Nabi, 2004).

  • C-H Functionalization of Cyclic Amines : Research has been done on the C-H functionalization of cyclic amines like pyrrolidine using α,β-unsaturated aldehydes, showing the potential of related compounds in organic synthesis and catalysis (Y. Kang et al., 2015).

Safety And Hazards

The safety information available indicates that 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde may be harmful if swallowed (H302) and causes serious eye irritation (H318) . It should be handled with appropriate safety precautions.

properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-6-5(4-12)3-10-8(6)11-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFBLEDAMKMVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593399
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

CAS RN

383875-59-0
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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Synthesis routes and methods

Procedure details

6-Chloro-1H-pyrrolo[2,3-b]pyridine (0.041 g, 0.27 mmol) was successively added with acetic acid (0.1 mL), water (0.2 mL), and hexamethylenetetramine (0.053 g, 0.28 mmol), and then the mixture was stirred overnight at 120° C. in a sealed tube. The reaction mixture was added with water, and the precipitated solid was collected by filtration to obtain 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (0.031 g, 64%).
Quantity
0.041 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.053 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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